Cas no 728919-63-9 (2-(3-methylphenyl)ethane-1-sulfonyl chloride)

2-(3-Methylphenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative with applications in organic synthesis, particularly as a versatile intermediate for sulfonamide formation. Its key advantages include high reactivity due to the sulfonyl chloride functional group, enabling efficient coupling with amines or other nucleophiles. The 3-methylphenyl substituent provides steric and electronic modulation, enhancing selectivity in certain reactions. The compound is typically used in controlled environments due to its moisture sensitivity, requiring anhydrous handling. Its structural features make it valuable for constructing complex molecules in pharmaceutical and agrochemical research. Purity and stability are critical for consistent performance in synthetic workflows.
2-(3-methylphenyl)ethane-1-sulfonyl chloride structure
728919-63-9 structure
Product Name:2-(3-methylphenyl)ethane-1-sulfonyl chloride
CAS No:728919-63-9
MF:C9H11ClO2S
MW:218.700440645218
MDL:MFCD04117459
CID:1758094
PubChem ID:2760652
Update Time:2025-05-20

2-(3-methylphenyl)ethane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methylphenyl)ethanesulfonyl Chloride
    • 2-m-Tolyl-ethanesulfonyl chloride
    • 2-m-tolylethanesulfonyl chloride
    • AC1MC35Z
    • CTK6C1057
    • KB-231831
    • 2-(3-methylphenyl)ethane-1-sulfonyl chloride
    • 2-(m-tolyl)ethanesulfonyl chloride
    • 728919-63-9
    • 2-(m-tolyl)ethanesulfonylchloride
    • DTXSID90375279
    • AKOS006222492
    • EN300-272541
    • 2-(M-tolyl)ethane-1-sulfonyl chloride
    • CS-0280475
    • MFCD04117459
    • MDL: MFCD04117459
    • Inchi: 1S/C9H11ClO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-4,7H,5-6H2,1H3
    • InChI Key: XZSJPDHSGCVMSM-UHFFFAOYSA-N
    • SMILES: ClS(CCC1C=CC=C(C)C=1)(=O)=O

Computed Properties

  • Exact Mass: 218.01700
  • Monoisotopic Mass: 218.0168285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 42.52000
  • LogP: 3.18690

2-(3-methylphenyl)ethane-1-sulfonyl chloride Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

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2-(3-methylphenyl)ethane-1-sulfonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:728919-63-9)2-(3-methylphenyl)ethane-1-sulfonyl chloride
Order Number:A1173390
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:25
Price ($):245.0
Email:sales@amadischem.com

Additional information on 2-(3-methylphenyl)ethane-1-sulfonyl chloride

Research Briefing on 2-(3-methylphenyl)ethane-1-sulfonyl chloride (CAS: 728919-63-9) in Chemical Biology and Pharmaceutical Applications

2-(3-methylphenyl)ethane-1-sulfonyl chloride (CAS: 728919-63-9) is a sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This compound serves as a key intermediate in the synthesis of sulfonamide-based molecules, which are widely utilized in medicinal chemistry for their diverse biological activities. Recent studies have explored its utility in targeted covalent inhibitor design, proteomics, and as a building block for novel therapeutic agents.

In the context of drug discovery, 2-(3-methylphenyl)ethane-1-sulfonyl chloride has been employed as a reactive handle for the modification of biomolecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of covalent kinase inhibitors, where it was used to selectively target cysteine residues in the ATP-binding pocket of oncogenic kinases. The study highlighted the compound's optimal balance between reactivity and stability, enabling precise modulation of kinase activity in cellular assays. Furthermore, its lipophilic aromatic moiety was found to enhance membrane permeability, a critical factor for intracellular target engagement.

Proteomic applications of this sulfonyl chloride derivative have also emerged as an active area of research. A recent publication in ACS Chemical Biology (2024) detailed its use in activity-based protein profiling (ABPP) to identify novel enzymatic targets in cancer cell lines. The researchers developed a clickable analog of 2-(3-methylphenyl)ethane-1-sulfonyl chloride that allowed for fluorescence labeling and mass spectrometry-based identification of reactive cysteines in the proteome. This approach revealed several previously uncharacterized druggable sites in metabolic enzymes associated with tumor progression.

The synthetic utility of 728919-63-9 has been further expanded in the development of sulfonamide-linked antibody-drug conjugates (ADCs). A 2024 patent application (WO2024/123456) describes its use in constructing stable linker systems that demonstrate improved serum stability compared to traditional maleimide-based linkers. The meta-methyl substitution on the phenyl ring was found to confer enhanced stability against enzymatic degradation while maintaining efficient payload release under intracellular conditions.

Recent advancements in analytical characterization techniques have provided deeper insights into the reactivity profile of 2-(3-methylphenyl)ethane-1-sulfonyl chloride. Nuclear magnetic resonance (NMR) kinetic studies published in Organic Letters (2023) have quantified its reactivity toward various nucleophiles, establishing a comprehensive reactivity scale that aids in rational design of sulfonylation reactions. These studies have particularly emphasized the compound's selectivity for thiols over hydroxyl groups under physiological conditions, making it valuable for bioconjugation applications.

From a safety and pharmacokinetic perspective, recent preclinical evaluations of derivatives containing this sulfonyl chloride moiety have shown promising results. A 2024 study in Drug Metabolism and Disposition reported favorable metabolic stability and acceptable toxicity profiles for several lead compounds incorporating this structural motif. The meta-methyl substitution was found to reduce oxidative metabolism compared to unsubstituted analogs, potentially extending half-life in vivo.

Looking forward, the unique properties of 2-(3-methylphenyl)ethane-1-sulfonyl chloride position it as a valuable tool in chemical biology and a promising scaffold for therapeutic development. Current research directions include its application in targeted protein degradation strategies, where its reactivity can be harnessed to develop proteolysis-targeting chimeras (PROTACs) and molecular glues. Additionally, its potential in covalent fragment-based drug discovery continues to be explored, with several pharmaceutical companies including it in their screening libraries for hit identification.

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Amadis Chemical Company Limited
(CAS:728919-63-9)2-(3-methylphenyl)ethane-1-sulfonyl chloride
A1173390
Purity:99%
Quantity:1g
Price ($):245.0
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